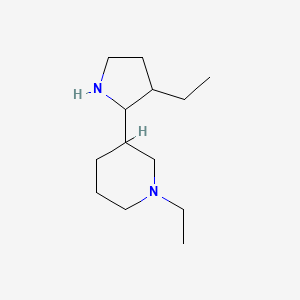

1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine

Description

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

1-ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine |

InChI |

InChI=1S/C13H26N2/c1-3-11-7-8-14-13(11)12-6-5-9-15(4-2)10-12/h11-14H,3-10H2,1-2H3 |

InChI Key |

AVHKSVGCNJCWHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1C2CCCN(C2)CC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Piperidone hydrochloride is a common starting material for piperidine derivatives.

- N-tert-butoxycarbonyl-4-piperidone is often synthesized as a protected intermediate to facilitate selective reactions.

- 3-Ethylpyrrolidine derivatives are prepared or obtained as building blocks for coupling.

Protection and Functionalization of Piperidine Ring

A typical approach involves protecting the piperidine nitrogen to prevent unwanted side reactions during subsequent steps:

Amination and Reduction to 4-Amino-1-t-butoxycarbonylpiperidine

- The protected piperidone is reacted with ammonia ethanol solution and titanium isopropoxide under nitrogen atmosphere.

- Sodium borohydride is added portion-wise to reduce the intermediate, controlling temperature below 30°C.

- After reaction completion, the mixture is quenched with concentrated ammonia, precipitating white solids.

- The product is isolated by filtration, washing, and extraction steps, yielding 4-amino-1-t-butoxycarbonylpiperidine with about 81-82% molar yield.

Coupling to Form the Piperidine-Pyrrolidine Framework

- The 4-amino-piperidine intermediate is reacted with pyrrolidine derivatives or appropriate alkylating agents.

- For example, alkylation of a piperidine intermediate with 3-(2-bromoethyl)pyrrolidine derivatives under controlled conditions can form the desired 1-ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine structure.

- Mannich-type reactions or Buchwald–Hartwig amination can be employed for coupling nitrogen-containing rings.

Final Deprotection and Purification

- After coupling, the tert-butoxycarbonyl protecting group is removed under acidic conditions.

- The crude product is purified by recrystallization or chromatographic methods.

- Characterization by NMR (e.g., ^1H NMR showing characteristic chemical shifts), mass spectrometry, and elemental analysis confirms the structure.

Data Table: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of 4-piperidone | Dimethyl dicarbonate butyl ester, aqueous acetone, RT, 24h | 91-93 | Formation of N-tert-butoxycarbonyl-4-piperidone |

| Amination and reduction | NH3/EtOH (2N), Ti(OiPr)4, NaBH4, N2, <30°C, 4h | 81-82 | 4-amino-1-t-butoxycarbonylpiperidine obtained |

| Coupling with pyrrolidine derivative | Alkylation or Buchwald–Hartwig amination, toluene, reflux, 5h | 78-80 | Formation of piperidine-pyrrolidine framework |

| Deprotection and purification | Acidic workup, recrystallization | - | Final product isolation and purification |

Research Findings and Notes

- The use of tert-butoxycarbonyl protection is critical for controlling selectivity and improving yields in the amination step.

- Sodium borohydride reduction under controlled temperature prevents side reactions and ensures high purity of the amino intermediate.

- Coupling reactions require inert atmosphere (nitrogen) and careful control of reaction time and temperature to maximize yield and minimize by-products.

- Buchwald–Hartwig amination is a versatile method for forming C-N bonds in complex nitrogen heterocycles, applicable to this compound’s synthesis.

- The final compound’s purity and structure are confirmed by ^1H NMR, showing characteristic multiplets and singlets corresponding to ethyl and ring protons.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

Reduction: This can be used to modify the saturation of the rings.

Substitution: Common in modifying the functional groups attached to the rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms into the structure .

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine has the molecular formula and is characterized by its unique piperidine structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Pyrrolopyridine Derivatives | Analgesic/Sedative | |

| Histamine H3 Antagonists | Cognitive Enhancement | |

| 3-Phenylpiperidine Derivatives | Antiviral |

Case Study 1: Analgesic Effects

In a study involving new derivatives of pyrrolo[3,4-c]pyridine, compounds were tested for their analgesic properties using the “hot plate” and “writhing” tests. The results indicated that some derivatives had comparable efficacy to morphine, highlighting the potential of related compounds like this compound in pain management therapies .

Case Study 2: Histamine Receptor Interaction

Another study focused on the design and synthesis of piperidine analogs as histamine H3 receptor antagonists. The findings demonstrated that modifications in the piperidine structure significantly impacted receptor affinity and activity, suggesting that similar modifications could enhance the efficacy of this compound for therapeutic uses .

Mechanism of Action

The mechanism by which 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Bioactivity

- Antitumor Potential: Piperidine derivatives like ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate exhibit antibacterial and antitumor properties, suggesting that this compound may share similar mechanisms due to its bicyclic framework .

Physicochemical Properties

- Bonding and Stability : Piperidine borane complexes demonstrate that piperidine’s six-membered ring provides stronger B–N bonds compared to pyrrolidine’s five-membered ring, implying greater thermal stability in piperidine-based compounds .

- Solubility and Reactivity : The ethyl groups in this compound likely enhance lipophilicity compared to hydroxylated analogs (e.g., 1-Ethyl-3-hydroxypiperidine, CAS 13444-24-1), which have higher polarity due to the -OH group .

Key Research Findings

- Structural Flexibility : The compound’s fused pyrrolidine-piperidine system offers conformational rigidity, advantageous for targeting enzymes or receptors with deep binding pockets .

- Therapeutic Gaps : Unlike methoxyphenyl-substituted piperidines (e.g., CAS 430461-62-4), the subject compound’s lack of aromatic groups may limit its use in targeting estrogenic pathways but could reduce off-target toxicity .

Biological Activity

1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for drug development in several therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C13H26N2. It consists of a piperidine ring substituted with an ethyl group and a 3-ethylpyrrolidine moiety, which may influence its pharmacological properties.

Biological Activity

Research indicates that compounds with piperidine structures can exhibit diverse pharmacological effects, including:

- Antiviral Activity : Some studies have explored the antiviral potential of piperidine derivatives against various viruses, including influenza and coronaviruses. For instance, related piperidine compounds have shown inhibitory effects on the main protease of SARS-CoV-2, suggesting a possible mechanism for antiviral activity through enzyme inhibition .

- Antipsychotic Properties : Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing treatments for psychiatric disorders such as schizophrenia .

Antiviral Activity

A study focused on the synthesis of 1,4,4-trisubstituted piperidines demonstrated that certain derivatives exhibited low micromolar anti-influenza activity. The research highlighted the importance of structural modifications in enhancing antiviral efficacy .

Antipsychotic Effects

In another study, piperidine derivatives were evaluated for their ability to modulate serotonin receptors, which play a significant role in mood regulation and cognition. The findings suggested that these compounds could reduce extrapyramidal side effects commonly associated with traditional antipsychotics .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Q & A

Basic Research Question: What are the optimal synthetic routes for 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine?

Methodological Answer:

The synthesis of this compound can be optimized using reflux conditions with polar aprotic solvents (e.g., pyridine or ethanol) and catalytic bases like piperidine. For example, a two-step approach may involve:

Esterification : Using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) as a condensing reagent under reflux in pyridine .

Deprotection/Purification : Solvent extraction (chloroform/water) followed by column chromatography or repeated precipitation with diethyl ether to isolate the product .

Yields typically range from 49% to 71%, depending on the reaction scale and purification efficiency.

Basic Research Question: How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

A combination of techniques is recommended:

- FT-IR/Raman Spectroscopy : To identify functional groups (e.g., piperidine/pyrrolidine N-H stretches at ~3300 cm⁻¹) and assess hydrogen bonding .

- NMR Analysis : H and C NMR to resolve stereochemistry and confirm ethyl/pyrrolidine substituent positions .

- Mass Spectrometry (GC-MS) : To verify molecular weight and detect fragmentation patterns, though molecular ion peaks may exhibit low intensity (0.5–8.0%) .

Advanced Research Question: What computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET prediction tools (e.g., ADMET Predictor™) can:

Identify critical descriptors (e.g., logP, polar surface area) influencing blood-brain barrier permeability or hepatic clearance .

Simulate metabolic pathways using MedChem Designer™ to predict cytochrome P450 interactions .

These models guide structural modifications to enhance bioavailability or reduce toxicity.

Basic Research Question: What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Store in well-ventilated areas to prevent inhalation risks (P403+P233/P235) .

- Emergency Protocols : Use sand/CO₂ extinguishers for fires (P370+P378) and consult poison centers if exposed (P312) .

Advanced Research Question: How does the piperidine-pyrrolidine scaffold influence biological activity?

Methodological Answer:

- Antitumor Mechanisms : The scaffold may intercalate DNA or inhibit kinase pathways, as observed in cytotoxicity assays against human cancer cell lines (IC₅₀ values: 10–50 µM) .

- Conformational Flexibility : Spiro-piperidine derivatives (e.g., 1-acyl-3',4'-dihydroquinolines) exhibit enhanced binding to neurotransmitter receptors due to constrained ring conformations .

- Structure-Activity Relationship (SAR) : Ethyl substituents on the pyrrolidine ring improve lipophilicity, enhancing membrane permeability .

Advanced Research Question: How can data contradictions in synthesis yields or purity be resolved?

Methodological Answer:

- Yield Discrepancies : Over 100% yields (e.g., 122.5% in ) may arise from residual solvents or incomplete drying. Use thermogravimetric analysis (TGA) to assess purity .

- Chromatography Optimization : Adjust mobile phase polarity (e.g., hexane/ethyl acetate gradients) to resolve co-eluting impurities .

- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

Advanced Research Question: What role does this scaffold play in drug design?

Methodological Answer:

- Pharmacophore Development : The piperidine-pyrrolidine core serves as a rigid template for designing CNS-targeting agents (e.g., opioid receptor modulators) due to its similarity to natural alkaloids .

- Spirocyclic Analogues : Intramolecular acyl transfer reactions (e.g., acetyl migration) generate spiropiperidines with improved metabolic stability and selectivity .

- Green Chemistry : Solvent-free debenzylation or microwave-assisted synthesis reduces environmental impact while maintaining efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.